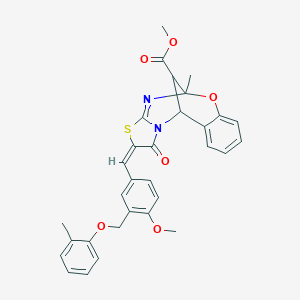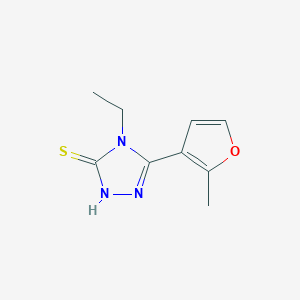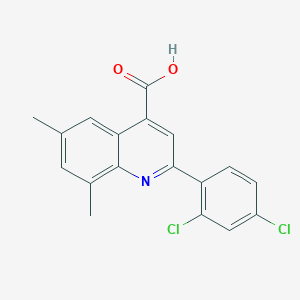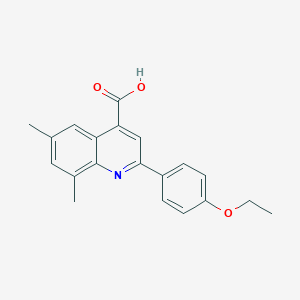
methyl 2-(4-pyridinyl)-4-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 2-(4-pyridinyl)-4-quinolinecarboxylate: is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a pyridine ring attached at the 4-position and a methyl ester group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(pyridin-4-yl)quinoline-4-carboxylate typically involves the condensation of 4-pyridinecarboxaldehyde with appropriate quinoline derivatives. One common method involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions for several hours. The reaction mixture is then concentrated under vacuum, and the product is recrystallized from ethanol to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through recrystallization and other purification techniques.
化学反应分析
Types of Reactions: methyl 2-(4-pyridinyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and pyridine derivatives.
科学研究应用
Chemistry: methyl 2-(4-pyridinyl)-4-quinolinecarboxylate is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel heterocyclic compounds with potential biological activities .
Biology and Medicine: Quinoline derivatives, including methyl 2-(pyridin-4-yl)quinoline-4-carboxylate, have shown promise in various biological applications. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to interact with biological targets makes it a valuable candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require quinoline-based structures. Its chemical properties make it suitable for applications in material science and chemical manufacturing .
作用机制
The mechanism of action of methyl 2-(pyridin-4-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
相似化合物的比较
Quinoline: A parent compound with a similar structure but without the pyridine and ester groups.
2-Hydroxyquinoline: A derivative with a hydroxyl group at the 2-position.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position.
Pyridine-4-carboxylic acid: A simpler compound with a carboxyl group attached to the pyridine ring.
Uniqueness: methyl 2-(4-pyridinyl)-4-quinolinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C16H12N2O2 |
|---|---|
分子量 |
264.28g/mol |
IUPAC 名称 |
methyl 2-pyridin-4-ylquinoline-4-carboxylate |
InChI |
InChI=1S/C16H12N2O2/c1-20-16(19)13-10-15(11-6-8-17-9-7-11)18-14-5-3-2-4-12(13)14/h2-10H,1H3 |
InChI 键 |
NWJHBSSIGGASOM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
规范 SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B455467.png)
![N-cyclohexyl-2-[(2-methylfuran-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B455470.png)
![N-cyclohexyl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B455472.png)
![ethyl 2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B455474.png)

![(2E)-2-{3-[(3-chlorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455476.png)
![5-(4-CHLOROPHENYL)-2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B455478.png)

![3-[(2-bromophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)-4-methoxybenzamide](/img/structure/B455483.png)

![2-{[7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]carbonyl}-5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B455485.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B455487.png)
![2-(3-(4-chlorophenyl)-1-{[5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-4,5-dihydro-1H-pyrazol-5-yl)phenol](/img/structure/B455488.png)
